Sorbamide

Description

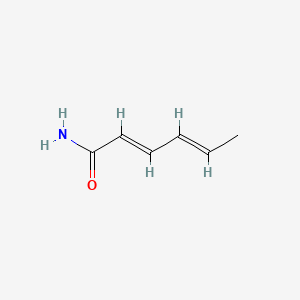

Structure

3D Structure

Properties

CAS No. |

821-00-1 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(2E,4E)-hexa-2,4-dienamide |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8)/b3-2+,5-4+ |

InChI Key |

JPXCVMIARYLSGU-MQQKCMAXSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)N |

Canonical SMILES |

CC=CC=CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sorbamide

Recent Advances in Sorbamide Synthesis

Recent efforts in the synthesis of this compound and its analogs have focused on achieving high stereocontrol and developing efficient routes to incorporate this compound moieties into larger molecular scaffolds.

Stereoselective synthesis plays a crucial role in accessing specific isomers of this compound and its analogs, which can be essential for their biological activity or material properties. One notable application of this compound in stereoselective synthesis is its use in aza-aldol reactions. A stereoselective aza-aldol reaction involving (Z,E)-sorbamide with aldehyde precursors has been developed to establish specific stereocenters, such as the C(20) stereocenter in zampanolide-type structures. researchgate.netcsic.esnih.govnih.govtubintrain.eu This reaction utilizes an (S)-BINOL-derived this compound transfer complex to achieve diastereoselectivity. researchgate.netcsic.esnih.govresearchgate.net The stereochemical outcome of this reaction is influenced by the reagents used, such as the combination of (S)-BINOL, LiAlH₄, and ethanol (B145695) with (Z,E)-sorbamide. csic.estubintrain.eu

Stereoselective methods for preparing conjugated (E,E) dienamides, including those structurally related to this compound, have also been developed. One approach involves the stereoselective isomerization of corresponding 2-ynoic esters and amides catalyzed by ruthenium or iridium complexes. researchgate.net Another method for constructing (E,E)-dienamides utilizes a double selective electrophilic substitution followed by coupling reactions, starting from an accessible bifunctional dienyl compound. researchgate.net

Novel synthetic routes have been explored to incorporate this compound units into diverse molecular scaffolds, particularly in the synthesis of complex natural products and potential drug candidates. In the context of zampanolide (B1247547) analog synthesis, a convergent strategy has been employed, featuring a Horner-Wadsworth-Emmons (HWE) based macrocyclization and a stereoselective aza-aldol reaction with (Z,E)-sorbamide as key steps. csic.esnih.govresearchgate.netchemrxiv.org This approach allows for the construction of the macrocyclic core and the subsequent attachment of the this compound-based side chain. csic.esnih.govresearchgate.netchemrxiv.org

The development of new synthetic methodologies for constructing complex scaffolds is an ongoing area of research. While not exclusively focused on this compound, the principles and techniques developed for generating diverse three-dimensional scaffolds are relevant to the synthesis of novel this compound-containing structures. whiterose.ac.uknih.govchemdiv.comnih.govmdpi.com These approaches often involve the design of cyclization precursors with multiple reactive handles and the development of toolkits of cyclization reactions to generate structurally diverse molecular cores. whiterose.ac.uk

Stereoselective Reaction Pathways for this compound and its Analogs

Derivatization Strategies for this compound

Derivatization of this compound allows for the modification of its chemical structure, leading to the synthesis of analogs with potentially altered properties.

Structurally diverse this compound analogs have been synthesized, often as part of structure-activity relationship (SAR) studies for biologically active compounds. For instance, analogs of zampanolide incorporating a (Z,E)-sorbamide-based side chain have been synthesized to investigate their biological activity. csic.esnih.govchemrxiv.org Modifications to the macrocyclic core, while retaining the this compound side chain, have also been explored to understand their impact on activity. chemrxiv.org The configuration of the this compound unit can influence activity, as seen in the comparison between (Z,E)- and (E,E)-sorbamide-based zampanolide analogs. chemrxiv.org

The synthesis of naturally occurring unsaturated amide alkaloids, some of which can be considered this compound analogs with more complex substituents, has been achieved through stereoselective methods like a modified Ramberg-Baecklund reaction. researchgate.net Examples include piperovatine (B1236508), which is an N-isobutyl-substituted this compound derivative. researchgate.net

Understanding the mechanistic aspects of reactions involving this compound is crucial for controlling selectivity and optimizing synthetic yields. The stereoselective aza-aldol reaction utilizing (Z,E)-sorbamide is believed to proceed via an amide transfer from a putative aluminum carboximidoate complex to an aldehyde moiety. researchgate.nettubintrain.eu The selectivity in this reaction can be influenced by the structural features around the aldehyde. tubintrain.eu

In solid-state reactions of this compound derivatives, the molecular packing structure in the crystal can dictate the photochemical reactivity. acs.org For example, N-benzylthis compound exhibits a stacking structure that favors [2+2] photodimerization in the crystalline state. acs.org

Synthesis of Structurally Diverse this compound Analogs

Photochemical and Radiolytic Transformations of this compound Derivatives

This compound derivatives can undergo transformations when exposed to light (photochemical) or ionizing radiation (radiolytic).

Solid-state photochemistry of this compound and its derivatives has been investigated. Trans,trans-sorbamide, when crystallized in a specific packing arrangement (not the β-type), undergoes photochemical reactions. scispace.com N-benzylthis compound, in the crystalline state, undergoes [2+2] photodimerization upon UV irradiation, yielding a cyclodimer with an asymmetric structure. acs.org The molecular stacking structure, including parameters like stacking distance and carbon-to-carbon distance, plays a significant role in the solid-state photoreactivity. acs.org

Radiolytic transformations of compounds structurally related to this compound, such as chalcones which also contain a conjugated system, have been studied. nih.gov These studies can provide insights into the behavior of similar conjugated systems under irradiation, although specific data on the radiolytic transformation of this compound itself were not extensively found in the provided search results.

Solid-State Photoreaction Mechanisms of Sorbamides

The solid-state photochemistry of organic compounds is significantly influenced by their crystal structure and molecular arrangement, a field extensively studied under the framework of topochemistry. Early work by Schmidt and co-workers investigated the solid-state photoreactivity of various compounds, including trans,trans-sorbamide. miami.edubrandeis.eduscispace.com The topochemical postulate posits that reactions in the solid state occur with minimal atomic or molecular movement, and the reaction course is controlled by the crystal structure and the geometric relationship between potentially reactive centers. miami.eduscispace.com

Studies on the crystal and molecular structures of trans,trans-sorbamide have provided a basis for understanding its photoreactive behavior in the solid state. miami.edubrandeis.edu The arrangement of molecules within the crystal lattice dictates the possible photoreactions, such as photodimerization, which are expected to occur between nearest neighbors. miami.eduscispace.com For photodimerization to occur, reactive double bonds in adjacent molecules must be sufficiently close and properly oriented, typically within a certain distance range (e.g., 3.5 to 4.2 Å) and with parallel alignment. scispace.com

Research on sorbamides and hexadienyl carbamates has further explored the relationship between molecular arrangement and solid-state photoreaction. acs.org The presence of one-dimensional hydrogen bond chains, formed by intermolecular interactions between the C=O and N-H groups, can influence the molecular stacking structures and thus the photoreactivity. acs.org A this compound derivative has been shown to undergo cyclodimerization under UV irradiation in the crystalline state, yielding a cyclodimer with an asymmetric structure. acs.org The reactivity in solid-state photoreactions is discussed based on factors such as stacking distance, carbon-to-carbon distance, and the overlap of π-orbitals within the crystal lattice. acs.org

Gamma-Irradiation Induced Radical Formation in this compound Derivatives

Gamma irradiation of organic solids can lead to the formation of free radicals through ionization and subsequent bond rupture. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to detect and characterize these paramagnetic species in irradiated materials. scielo.orgresearchgate.net Studies on various organic compounds, including amino acid derivatives, have demonstrated the utility of EPR in identifying the structure and behavior of radiation-induced radicals in the solid state. researchgate.netnih.govresearchgate.netkinampark.comnih.govbas.bgresearchgate.netresearchgate.net

While specific detailed studies on gamma-irradiation induced radical formation in this compound itself are not extensively documented in the provided sources, the general principles observed for related organic molecules can be considered. Gamma rays produce ionization in solids, which can promote chemical reactions, including the formation of free radicals. scielo.org The types of radicals formed depend on the molecular structure and the sites most susceptible to hydrogen abstraction or bond cleavage upon irradiation. researchgate.netbas.bg

EPR studies on gamma-irradiated organic compounds often reveal the presence of stable radical species that can persist at room temperature for extended periods. researchgate.netresearchgate.netresearchgate.net The analysis of EPR spectra, including g values and hyperfine structure constants, provides information about the nature of the unpaired electron and its interaction with nearby nuclei, allowing for the identification of the radical structure. researchgate.netbas.bgresearchgate.net

Molecular Mechanisms and Interaction Studies of Sorbamide

Enzyme Inhibition Kinetics and Mechanisms Involving Sorbamide

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing crucial roles in regulating biochemical pathways and serving as potential therapeutic agents. labster.comwikipedia.org Enzyme inhibition can be either reversible or irreversible. labster.comwikipedia.orgtutorchase.com Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of enzymatic activity. wikipedia.orgtutorchase.comstudymind.co.uksigmaaldrich.com Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme, allowing the enzyme to regain its function. labster.comwikipedia.orgtutorchase.com

While the provided search results offer general information on enzyme inhibition kinetics and mechanisms, including irreversible inhibition labster.comwikipedia.orgtutorchase.comstudymind.co.uksigmaaldrich.comnih.govbgc.ac.inlibretexts.org, specific detailed research findings on this compound's enzyme inhibition kinetics and mechanisms at the molecular level are not extensively covered in the provided snippets. One source mentions this compound was inactive in a study related to Achillea millefolium extracts and enzyme inhibition researchgate.net, and another indicates this compound is significantly more inhibitory than sorbic acid against certain targets, although the specific enzymes are not detailed in the snippet vt.edu.

Irreversible Inhibition Mechanisms at the Molecular Level

Irreversible enzyme inhibition often involves the formation of a stable covalent bond between the inhibitor and a functional group on the enzyme, frequently at or near the active site. wikipedia.orgtutorchase.comstudymind.co.uksigmaaldrich.com This covalent modification permanently inactivates the enzyme. tutorchase.comstudymind.co.uksigmaaldrich.com Examples of such mechanisms include the modification of amino acid side chains like cysteine by agents such as iodoacetamide (B48618) or the formation of a covalent enzyme-inhibitor complex (EI*) after the inhibitor binds to the enzyme's binding site. wikipedia.orgsigmaaldrich.comlibretexts.org Suicide inhibitors represent a specific type of irreversible inhibitor that are initially unreactive but are converted into a reactive compound within the enzyme's active site, subsequently forming a covalent bond. studymind.co.uksigmaaldrich.com

Without specific studies on this compound's irreversible inhibition mechanisms, a detailed description of its molecular interactions during such processes cannot be provided based on the search results.

Comparative Enzymatic Inhibition Studies with this compound and Related Compounds

Comparative studies often analyze the inhibitory effects of a compound alongside structurally related molecules to understand how structural variations influence activity. nih.gov These studies can involve comparing kinetic parameters such as Vmax and Km, and observing how these are affected by the presence of inhibitors. libretexts.orgsigmaaldrich.com Different types of reversible inhibition (competitive, uncompetitive, non-competitive, and mixed) have distinct effects on these kinetic parameters and can be visualized using plots like the Lineweaver-Burk plot. labster.comwikipedia.orglibretexts.org

One search result briefly mentions that this compound is 1000 times more inhibitory than sorbic acid vt.edu. This suggests a significant difference in potency between this compound and its related compound, sorbic acid, in certain inhibitory contexts, although the specific enzymes or systems studied are not detailed. Another study compared the enzyme inhibitory activity of biflavones and their monomeric subunits against enzymes like acetylcholinesterase and tyrosinase, highlighting how structural differences impact inhibitory potential nih.gov. While this illustrates the principle of comparative enzymatic inhibition studies, it does not provide specific data for this compound.

Given the limited information on specific comparative enzymatic inhibition studies involving this compound in the provided search results, a detailed table of research findings in this area cannot be generated.

Interactions with Biological Macromolecules (Non-Clinical Focus)

Biological macromolecules, such as proteins and nucleic acids, are essential components of cellular structure and function. openaccessjournals.com Interactions between small molecules like this compound and these macromolecules can influence various biological processes. These interactions can be non-covalent, involving forces like hydrogen bonds and hydrophobic interactions, or covalent. nih.gov

Influence of this compound-Derived Moieties on Microtubule-Binding Dynamics

One search result mentions that molecular dynamics simulations confirmed NADH binding and refers to a "this compound transfer complex" in the context of microtubule-binding affinity, albeit to a different extent researcher.life. Another source discusses the synthesis of morpholine-based analogs of (−)-zampanolide, a potent microtubule-stabilizing agent, and mentions the use of (Z,E)-sorbamide in the synthesis of a hemiaminal-linked side chain researchgate.net. Structure-activity relationship studies on zampanolide (B1247547) analogs demonstrate that modifications in the macrolide core can retain potency and mechanism of action, and that replacing a specific ring with a morpholine (B109124) can retain nanomolar potency while serving as a site for modifications to enhance tumor targeting and improve physiochemical properties, retaining binding within the taxane (B156437) site researchgate.net.

While these snippets suggest that this compound or this compound-derived moieties may be involved in compounds that interact with microtubules or are used in the synthesis of microtubule-interacting agents, detailed data specifically on the influence of this compound-derived moieties on microtubule-binding dynamics is not provided.

Structure-Activity Relationships of this compound Analogs in Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in chemical structure influence the biological activity of compounds. nih.gov By analyzing a series of related molecules (analogs), researchers can identify key structural features responsible for specific interactions with biological targets, such as enzymes or receptors, and their resulting effects. nih.govkcl.ac.ukorientjchem.org These studies are crucial in rational drug design and optimization. nih.govorientjchem.org

As mentioned in the previous section, studies on zampanolide analogs, which utilize (Z,E)-sorbamide in their synthesis, explore SAR in the context of microtubule interaction. These studies indicate that specific structural modifications in the analogs can impact potency and binding to the taxane site on microtubules. researchgate.net However, detailed SAR specifically focused on a range of this compound analogs and their molecular recognition properties beyond this context is not extensively covered in the provided search results.

Theoretical and Computational Investigations of this compound Reactivity

Theoretical and computational methods, such as quantum mechanics (QM), molecular mechanics (MM), molecular dynamics (MD) simulations, and density functional theory (DFT), are powerful tools for investigating the structure, reactivity, and interactions of chemical compounds at the atomic and molecular levels. orientjchem.orgrwth-aachen.demdpi.comcam.ac.ukfrontiersin.orgfu-berlin.de These methods can provide insights into reaction mechanisms, binding affinities, and the influence of structural modifications on reactivity and biological activity. orientjchem.orgmdpi.comcam.ac.ukfrontiersin.org Computational studies can also be used to predict chemical reactivity and guide the design of new molecules. mdpi.comcam.ac.uknih.gov

While the search results highlight the application of computational methods in studying chemical reactivity, molecular docking, molecular dynamics simulations, and SAR for various compounds orientjchem.orgmdpi.comcam.ac.ukfrontiersin.orgfu-berlin.denih.govresearchgate.netnih.gov, specific theoretical and computational investigations focused solely on this compound's reactivity are not detailed in the provided snippets. One result mentions molecular dynamics simulations in the context of a "this compound transfer complex" and microtubule binding researcher.life, suggesting computational studies have been applied in this area. Another discusses computational reactivity analyses and predictions for organic systems using QM and MM simulations cam.ac.uk, illustrating the types of studies that could be applied to this compound.

Without specific computational studies on this compound's intrinsic reactivity or its interactions predicted through theoretical methods, a detailed account of such investigations cannot be provided based on the search results.

Quantum Chemical Analyses of this compound Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for probing the electronic structure of molecules, including parameters like electron density distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. mdpi.comnih.govcsic.esnih.govwikipedia.orgunibo.itnih.gov These properties are fundamental to understanding a molecule's chemical reactivity and behavior in various environments. nih.govcsic.esnih.govgenecards.org

The electronic structure dictates where a molecule is likely to participate in chemical reactions. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a critical role in chemical reactions, particularly in interactions involving electron donation and acceptance. mdpi.comcsic.esnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.comcsic.es

While specific detailed quantum chemical analyses focused exclusively on the isolated this compound molecule's electronic structure and reactivity parameters (like precise HOMO/LUMO energies or electron density maps) were not extensively detailed in the provided search results, these types of analyses are routinely applied in computational chemistry to understand the behavior of organic molecules and functional groups like the this compound moiety. For example, studies on the conformational preferences of zampanolide analogues, which contain a this compound-derived side chain, have utilized computational methods, which would inherently involve calculations related to their electronic structure to determine stable conformers and their relative energies. The reactivity of functional groups, including amide moieties like that in this compound, can be investigated computationally by examining parameters such as partial charges, Fukui functions, and reaction pathways and their associated activation energies.

Molecular Dynamics Simulations of this compound Interactions and Transformations

Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems. genecards.org These simulations provide insights into molecular interactions, conformational changes, and transformations over time at the atomic level. genecards.org

In the context of this compound, MD simulations have been employed to study the behavior of this compound-based structures, particularly in their interactions with biological targets. For instance, molecular dynamics simulations, coupled with free energy calculations, have been utilized to investigate the interactions of a this compound-based side chain with the ABCG2 transporter protein. These studies can reveal details about the binding modes, the stability of the interactions, and the dynamic behavior of the this compound moiety within the binding site. MD simulations can capture how the this compound structure might move, flex, and interact with surrounding residues of the protein or with the lipid bilayer in a membrane environment.

Advanced Analytical Techniques for Sorbamide Characterization

Chromatographic Methodologies for Sorbamide and Its Related Substances

Chromatographic techniques are fundamental for separating and quantifying this compound from mixtures, including its related substances and degradation products. High-Performance Liquid Chromatography (HPLC) is a widely utilized method in this regard. sepscience.com

High-Performance Liquid Chromatography (HPLC) Development for this compound Analysis

HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their degradation products, offering high sensitivity, accuracy, and versatility. sepscience.com The development of HPLC methods for this compound analysis involves selecting appropriate stationary and mobile phases to achieve optimal separation. For instance, reversed-phase HPLC is commonly employed, often utilizing columns such as C18. nih.gov The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water, often with the addition of an acid such as phosphoric acid or acetic acid to adjust the pH and improve peak shape. nih.govsielc.com Detection is frequently carried out using UV detectors, commonly at wavelengths around 254 nm or 280 nm, where compounds with conjugated double bonds like this compound absorb light. researchgate.netnih.gov

Several studies highlight the application of HPLC for the analysis of this compound and related compounds. For example, an HPLC method using a Metasil ODS column (150 × 4.6 mm, 5μm) with a gradient elution of acetonitrile and water with 1.0% acetic acid has been developed for the quantitative determination of amides, including piperovatine (B1236508) (an N-isobutyl-sorbamide derivative), in plant extracts. researchgate.net The method demonstrated linearity, precision, and accuracy within a specific concentration range. researchgate.net Another rapid HPLC-DAD method for the determination of sorbic acid (a related compound) in cheese samples utilized an X-Terra RP-18 column (150 × 4.60 mm i.d. × 5 μm) with a mobile phase of acetonitrile-water containing glacial acetic acid, achieving separation in approximately 3 minutes. nih.gov

Interactive Table 1: Example HPLC Conditions for this compound and Related Compounds Analysis

| Parameter | Example Method 1 (for Amides including this compound derivative) researchgate.net | Example Method 2 (for Sorbic Acid) nih.gov |

| Column | Metasil ODS (150 × 4.6 mm, 5μm) | X-Terra RP-18 (150 × 4.60 mm i.d. × 5 μm) |

| Mobile Phase | Acetonitrile/Water with 1.0% Acetic Acid (Gradient) | 50% Acetonitrile/Water with 0.2% Glacial Acetic Acid (Isocratic) |

| Flow Rate | 1.0 mL/min | Not specified (rapid method) |

| Detection Wavelength | 280 nm | UV-DAD (details not specified, likely ~254 nm) nih.gov |

| Analysis Time | 40 minutes | ~3 minutes |

Separation and Quantification of this compound Degradation Products

Identifying and quantifying degradation products is a critical aspect of characterizing any chemical compound, particularly in assessing its stability. HPLC is a primary tool for this purpose, helping to detect and quantify degradation products formed under various stress conditions such as hydrolysis, oxidation, photolysis, or thermal stress. sepscience.com

While specific studies focusing solely on this compound degradation products using HPLC were not extensively detailed in the search results, research on related compounds like sorbic acid provides relevant methodologies. For instance, an analytical method using static headspace gas chromatography (HS-GC) coupled with MS and FID was developed to analyze volatile degradation products of sorbic acid. nih.gov This method identified several degradation products, including acetaldehyde, acetone, 2-methylfuran, crotonaldehyde, alfa-angelicalactone, 2-acetyl, 5-methylfuran, and toluene. nih.gov Although this study utilized GC, the principle of separating and quantifying degradation products is directly applicable to HPLC method development for this compound. HPLC methods for degradation product analysis often involve optimizing the mobile phase composition and gradient to achieve good separation of the parent compound from its degradation impurities. sepscience.com

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide invaluable information about the structure, functional groups, and spatial arrangement (conformation) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms and their connectivity. conicet.gov.ar Both 1H and 13C NMR are commonly used in the structural analysis of this compound and its derivatives. ugr.es Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the identification of different proton and carbon environments within the molecule. ugr.esmdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm correlations between protons and carbons, aiding in the unambiguous assignment of signals and the complete structural elucidation. conicet.gov.arugr.es

NMR spectroscopy has been applied in the study of this compound derivatives. For example, NMR spectroscopy was used to determine the asymmetric structure of a cyclodimer formed from an N-benzylthis compound derivative under UV irradiation. acs.org Additionally, NMR data has been used in the structural confirmation of new amide compounds, including a this compound derivative, isolated from natural sources. researchgate.net NMR is also crucial for conformational analysis, providing insights into the preferred spatial arrangement of molecules in solution. iupac.orgresearchgate.net Studies on related compounds like zampanolide (B1247547), which features a this compound-derived side chain, have utilized high-field NMR experiments in combination with computational modeling to determine solution conformations. researchgate.netresearchgate.net

Interactive Table 2: Typical NMR Spectroscopic Data Considerations

| NMR Technique | Information Provided | Application to this compound |

| 1H NMR | Number and types of protons, chemical environment, coupling | Identification of proton signals, determination of connectivity |

| 13C NMR | Types of carbons (CH, CH2, CH3, quaternary), chemical environment | Identification of carbon signals, confirmation of structure |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei | Confirmation of connectivity, unambiguous signal assignment |

| Diffusion NMR (DOSY) | Molecular size, useful for mixtures | Characterization of mixtures containing this compound |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrometric Applications

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrational modes of its bonds. nih.govsolubilityofthings.com By analyzing the characteristic absorption peaks in the infrared spectrum, the presence of specific functional groups like amide (C=O stretch, N-H stretch, C-N stretch) and alkene (C=C stretch, C-H bend) in this compound can be confirmed. solubilityofthings.com IR spectroscopy is a rapid and non-destructive technique valuable for qualitative characterization and can be used to identify different forms or polymorphs of a compound. nih.gov

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.comtechnologynetworks.com Compounds with conjugated systems, such as the two double bonds in this compound, absorb strongly in the UV region. researchgate.net The UV-Vis spectrum provides information about the presence and extent of conjugation within the molecule. drawellanalytical.com It is widely used for quantitative analysis (determining concentration based on absorbance, following the Beer-Lambert Law) and can also be used for qualitative analysis by comparing spectra to known standards. researchgate.netdrawellanalytical.com UV-Vis spectroscopy is a simple, rapid, and cost-effective technique applicable in various stages of research and quality control. denovix.comthermofisher.com

Mass Spectrometry in this compound Research

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. shimadzu.comnih.gov This information is crucial for confirming the molecular formula and elucidating the structure of this compound and its derivatives. udel.edu MS can be coupled with chromatographic techniques like GC or HPLC (GC-MS, LC-MS) to separate components in a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of individual compounds, including degradation products and impurities. dntb.gov.uathermofisher.comquality-assistance.com The fragmentation pattern observed in a mass spectrum can provide structural details by indicating the presence of specific substructures within the molecule. thermofisher.com High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which can help determine the elemental composition of a compound. thermofisher.com

Interactive Table 3: Spectroscopic Techniques and Their Applications

| Spectroscopic Technique | Principle | Key Information Provided | Application to this compound |

| IR Spectroscopy | Absorption of infrared light by molecular vibrations | Functional groups, bond types | Confirmation of amide and alkene functional groups |

| UV-Vis Spectrophotometry | Absorption of UV-Vis light by electronic transitions | Presence of conjugated systems, concentration | Quantification, confirmation of conjugation |

| Mass Spectrometry | Measurement of mass-to-charge ratio of ions | Molecular weight, fragmentation pattern | Confirmation of molecular formula, structural elucidation |

Electron Spin Resonance (ESR) Studies on this compound Radicals

Electron Spin Resonance (ESR) spectroscopy has been employed to study the free radicals formed in this compound under specific conditions. Single-crystal ESR studies investigating free radicals generated by gamma irradiation of unsaturated carboxylic acids and their derivatives, including this compound, have been reported. nih.gov These studies indicate that allyl-type extended π-electron free radicals are among the most persistent species observed in molecules from the butadiene series, such as sorbic acid, this compound, and dimethyl muconate. nih.gov The presence and characteristics of these radicals provide insights into the compound's behavior under irradiation and potential reaction pathways involving radical intermediates.

X-ray Diffraction Analysis of this compound Crystalline Forms

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of compounds. The crystal and molecular structures of trans, trans-sorbamide have been investigated using X-ray diffraction analysis. fishersci.beuni.luchemicalbook.com This research provides detailed information about the arrangement of this compound molecules in the solid state, including unit cell parameters, space group, and intermolecular interactions such as hydrogen bonding. Studies on this compound derivatives, such as N-benzylthis compound, have also utilized X-ray crystallography to understand molecular stacking structures and their relevance to solid-state photoreactions like [2+2] photodimerization. thegoodscentscompany.comatamanchemicals.com Powder X-ray diffraction has been used to characterize the structure of polymers obtained from the solid-state polymerization of this compound derivatives. thegoodscentscompany.com Furthermore, powder XRD analysis has been applied in the characterization of more complex structures incorporating this compound moieties, such as cobalt tetra substituted sorbaamide phthalocyanine (B1677752) complexes. fishersci.ca Wide-angle X-ray diffraction profiles have also been measured for polymer crystals derived from unsaturated amines like this compound. nih.gov

Chemometric and Artificial Intelligence Applications in this compound Spectroscopic Data Analysis

Chemometrics, involving the use of mathematical and statistical methods, could be applied to analyze complex spectroscopic datasets of this compound, potentially enabling the identification of subtle spectral variations related to different crystalline forms, purity levels, or interactions with other substances. Multivariate data analysis techniques, a core component of chemometrics, are widely used in analyzing spectroscopic data in various fields, including food analysis, although specific applications to this compound spectroscopy were not found in the search results. chem960.com

Artificial intelligence, particularly machine learning, is increasingly used in drug discovery and the analysis of chemical structures and properties based on spectroscopic data. chemspider.com AI could potentially be trained on spectroscopic data of this compound and its derivatives to predict properties or reaction outcomes. While the provided search results discuss AI in the broader context of generating bioactive molecules or analyzing spectroscopic data of other compounds like phthalocyanine derivatives for sensing applications, direct applications to this compound's spectroscopic data for analysis or prediction were not detailed. fishersci.ca The integration of these advanced computational approaches with spectroscopic techniques could offer deeper insights into the molecular behavior and characteristics of this compound.

Environmental Behavior and Non Clinical Applications of Sorbamide

Environmental Fate and Degradation Pathways of Sorbamide

Understanding the environmental fate and degradation pathways of a compound is crucial for assessing its potential environmental impact. For this compound, specific detailed studies on its environmental fate and degradation pathways are limited in the available literature. However, research on related compounds, particularly dienamide derivatives, can provide insights into potential behaviors.

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of a compound with environmental matrices such as soil and sediment through sorption and desorption processes significantly influences its mobility, bioavailability, and persistence. Sorption involves the binding of a compound to solid particles, while desorption is the release of the compound back into the surrounding medium (water or soil pore water). These processes are influenced by the compound's physicochemical properties (e.g., solubility, polarity, charge), as well as the characteristics of the environmental matrix (e.g., organic matter content, clay content, pH). nih.govresearchgate.netscielo.brscielo.br

Some research mentions "this compound" in contexts that might imply interaction with environmental materials, such as in relation to "analyte desorption" from a "modified GC electrode" used for detecting environmental pollutants like phenol (B47542) [Google Search 1, result 15]. Another mentions "molecular and environmental bioengineering" and "hydrolytic stability of this chemical function" in the context of modifying amino acids with a this compound group [Google Search 1, result 5]. These mentions, while not providing quantitative sorption data for this compound, suggest its potential to interact with various surfaces or matrices.

Hydrolytic and Photolytic Degradation Processes in Environmental Contexts

Hydrolysis and photolysis are two major abiotic degradation pathways that can affect the persistence of organic compounds in the environment. Hydrolysis involves the cleavage of chemical bonds by reaction with water, a process that can be influenced by pH and temperature. ca.govbldpharm.comresearchgate.netchegg.com Photolysis, or photodegradation, is the breakdown of compounds initiated by absorption of light energy, particularly in the ultraviolet (UV) and visible regions of the solar spectrum. apolloscientific.co.ukresearchgate.netacs.orgscielo.br Photolysis can occur directly if the compound absorbs light, or indirectly through reactions with photochemically produced species in the environment. apolloscientific.co.ukmdpi.com

Direct studies on the hydrolytic and photolytic degradation of this compound were not found in the provided search results. However, a study investigating the photochemistry of a prototype insecticide, (2E,4E)-N-isobutyl-6-phenylhexa-2,4-dienamide, which is a derivative containing the (2E,4E)-hexa-2,4-dienamide core, provides relevant insights. This study found that photochemical isomerization (E/Z isomerization) was the predominant process upon irradiation, with photooxidation also occurring, leading to the formation of various photoproducts. The rate of this photochemical reaction was comparable to that of a relatively photostable pyrethroid insecticide. This suggests that photolysis can be a significant degradation pathway for compounds containing the this compound structure, potentially leading to the formation of various transformation products in sunlit environmental compartments like surface water and soil surfaces. acs.org

General research indicates that the rate and extent of photolytic degradation can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix. researchgate.netacs.orgscielo.brmdpi.com Similarly, hydrolytic degradation rates are affected by factors like temperature and pH. ca.govbldpharm.com Without specific studies on this compound, the exact rates and pathways of its hydrolysis and photolysis in different environmental compartments remain to be fully elucidated.

Non-Clinical Agricultural Applications of this compound

Research has explored the potential of this compound and its derivatives for non-clinical applications in agriculture, primarily focusing on their bioactivity as potential pesticides, including herbicides and insecticides.

This compound in Plant Growth Regulation Research

While the term "plant growth regulation" can encompass both growth promotion and inhibition, some research has investigated this compound derivatives for their inhibitory effects on plant growth, suggesting potential as herbicides. Novel potential herbicides have been synthesized from sorbic acid, the parent acid of this compound, including various dienamides with a (2E,4E)-hexa-2,4-dienamide core substituted at the nitrogen atom. ca.govacs.org

Studies evaluating the phytotoxic activities of these dienamide derivatives against the germination and growth of various weed and crop seeds (e.g., sorghum, onion, cucumber, lettuce, beggartick) have shown promising results. ca.govacs.org For instance, compounds such as (2E,4E)-N-(p-fluorophenyl)hexa-2,4-dienamide and (2E,4E)-N-(o-naphthyl)hexa-2,4-dienamide demonstrated pronounced inhibitory activities on both shoots and roots, performing comparably to or better than a commercial herbicide in some cases. ca.govacs.org These findings highlight the potential of this compound-based structures as candidates for the development of new herbicides.

Beyond herbicidal activity, one patent describes a "betaine type plant-growth regulator containing sorb amide group" and its observed effects in agriculture, including promoting rooting, increasing yield, and improving quality in crops like wheat, apple, chili, and tomato. [Google Search 1, result 8] This suggests potential applications in plant growth promotion or modification, although the specific this compound-containing compound and its precise mechanism in this context are not detailed in the available search results.

Mechanisms of Action in Agricultural Systems

The mechanisms by which this compound derivatives exert their effects in agricultural systems are an active area of research. For the herbicidal dienamide derivatives, studies have begun to explore their molecular targets. Docking studies, which predict the binding of a molecule to a protein target, suggest that the enzyme mitogen-activated protein kinase (MAPK) could be a potential target for these compounds in plants. researchgate.netca.gov MAPKs are crucial enzymes involved in various cellular processes in plants, including growth, development, and responses to stress and hormones. researchgate.net Inhibition of MAPK activity could disrupt these essential pathways, leading to the observed inhibitory effects on plant growth.

In addition to herbicidal activity, some this compound derivatives have shown insecticidal properties. Specific dienamides, such as (2E,4E)-N-propylhexa-2,4-dienamide and (2E,4E)-N-butylhexa-2,4-dienamide, have demonstrated high and rapid mortality against certain insect pests, like the cabbage caterpillar (Ascia monuste). bldpharm.com Research into the mechanisms of action of insecticidal amides, including piperine (B192125) analogs which share structural similarities with this compound derivatives, suggests potential neurotoxic action and inhibition of detoxifying enzymes. While the precise mechanism of this compound derivatives as insecticides requires further detailed investigation, their structural features, particularly the conjugated system and amide group, are likely involved in their biological interactions.

The potential mechanisms of action for plant growth regulation (promotion) by this compound-containing compounds, as suggested by the patent literature, are not clearly defined in the provided information. [Google Search 1, result 8] Plant growth regulators can act through various mechanisms, including mimicking or interfering with plant hormones, affecting enzyme activities, or influencing signal transduction pathways. [Google Search 2, result 9] Further research would be needed to elucidate the specific mechanisms by which this compound or its derivatives might promote plant growth.

Future Directions and Emerging Research Avenues for Sorbamide

Integration of Advanced Computational Modeling in Sorbamide Research

Advanced computational modeling is playing a crucial role in understanding the behavior and potential applications of this compound, particularly as a component of more complex molecules like zampanolide (B1247547) and its analogs. Studies have successfully integrated computational modeling with experimental techniques, such as high-field ROESY NMR experiments, to investigate the solution conformation of macrolide cores containing the this compound moiety. researchgate.netnih.gov This combined approach has enabled the identification of multiple interconverting conformational families, including one that closely resembles the conformation adopted when the molecule is bound to tubulin. researchgate.netnih.govrsc.orgresearchgate.net

Computational docking studies have further supported the understanding of how this compound-containing compounds interact with biological targets. For instance, such studies have indicated that the paclitaxel (B517696) site is a likely tubulin-binding site for zampanolide and have provided insights into the positioning of residues, such as His227, that are involved in forming covalent bonds. nih.govrsc.org Computational modeling has also been utilized in the design and synthesis of zampanolide analogs, guiding the structural modifications and informing the understanding of their potential interactions. acs.orgethz.ch Preliminary modeling has suggested that certain structural replacements within these molecules, where this compound is a key part, can be accommodated without significant conformational changes or unfavorable steric interactions with the target protein. ethz.ch Further combined computational and experimental efforts have identified main conformational families in solution, with one showing significant similarity to the tubulin-bound structure, and have indicated that certain structural features dictate conformational preferences. researchgate.net

Development of Novel this compound-Based Catalytic Systems

Direct research specifically focused on developing novel catalytic systems based on this compound as the primary catalytic component appears limited in the currently available information. However, this compound or related structures are noted in contexts adjacent to catalytic processes, suggesting potential for future exploration. A "this compound coalescent" has been mentioned in relation to cobalt-based catalytic dryers used for polymer coatings, indicating its presence in formulations involving catalysis in material processing. google.com Additionally, "MWCNT-Cobalt tetra substituted sorbaamide phthalocyanine" has been utilized in electrochemical sensing for the determination of 2-Amino Phenol (B47542). researchgate.net While the primary function in this application is sensing, metal phthalocyanines are known for their catalytic properties, suggesting a potential role for the this compound-substituted variant in electrocatalysis within such systems. Research on related compounds, such as sorbic acid, has demonstrated their involvement in both biocatalytic and chemical conversion processes, including Ru-catalyzed cross-coupling reactions, which provides a broader context for the potential of this compound-related structures in catalysis. researchgate.netresearchgate.net

Exploration of this compound in Advanced Material Science Applications

This compound is being actively explored for its utility in advanced material science, particularly in areas leveraging its photoreactive properties. Investigations into the crystal structure and solid-state photoreaction of sorbamides and related hexadienyl carbamates have revealed the formation of one-dimensional hydrogen bond chains and specific molecular stacking arrangements. acs.org These structural features are conducive to solid-state reactions such as [2+2] photodimerization and topochemical polymerization. acs.org Studies have shown that certain this compound derivatives, like N-benzylthis compound, can undergo cyclodimerization when exposed to UV irradiation in the crystalline state. acs.org

Furthermore, non-natural this compound derivatives have been successfully integrated into photosensitive peptide hydrogels. rhhz.netacs.org In these systems, the diene moieties of the this compound derivatives can polymerize along the surface of the hydrogel fibrils upon UV irradiation. rhhz.netacs.org This photopolymerization enhances the mechanical rigidity of the hydrogel significantly without disrupting its underlying secondary structure. rhhz.netacs.org Such photosensitive hydrogels are being developed as "smart" materials with potential applications as injectable materials whose mechanical properties can be modulated in situ after delivery. rhhz.netacs.org The use of this compound-containing peptides in hydrogels has also been examined in the context of their rheological properties for potential medical applications and 3D bioprinting. nih.gov

Refinement of Non-Clinical Predictive Models for this compound Interactions

The refinement of non-clinical predictive models for this compound interactions is closely linked to ongoing structure-activity relationship (SAR) studies of compounds containing the this compound moiety, such as zampanolide and its analogs. These studies provide crucial data by assessing how modifications to the molecular structure, including the this compound unit or surrounding regions, impact biological activity and interactions. chemrxiv.orgresearchgate.net Research has investigated the effect of altering the configuration of the this compound unit on the activity of zampanolide analogs and evaluated their potency against various cell lines, including multidrug-resistant variants. chemrxiv.org

The data generated from these SAR studies, combined with computational modeling of molecular structures and their interactions with targets like tubulin, contribute to building a knowledge base for predictive modeling. researchgate.net Modeling the structure of adducts formed between this compound-containing compounds and their targets helps to understand the specific interactions responsible for observed activity, such as the role of interactions with the M-loop in tubulin binding. researchgate.net While the provided information highlights the contribution of SAR and modeling to understanding interactions of specific this compound-containing molecules, it does not detail the development or refinement of broad non-clinical predictive models specifically for this compound interactions across a wide range of potential biological or chemical contexts.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Sorbamide in academic settings?

- Methodological Answer : this compound synthesis typically involves condensation reactions between sorbic acid derivatives and amines. Key steps include:

- Reagent purification : Pre-dry amines and sorbic acid derivatives using molecular sieves or vacuum distillation .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress, with mobile phases optimized for polar intermediates (e.g., 70:30 hexane-ethyl acetate) .

- Post-synthesis purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate this compound. Purity validation requires ≥95% by HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : A multi-technique approach is critical:

- Structural confirmation : Combine H/C NMR (DMSO-d6, 400 MHz) with FT-IR (amide I band ~1650 cm) and XRD for crystallinity analysis .

- Purity assessment : HPLC with diode-array detection (DAD) to detect impurities at trace levels (<0.1%) .

- Thermal stability : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify decomposition thresholds .

Q. How to design controlled experiments for evaluating this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Variable selection : Test pH (1–14), temperature (4–60°C), and light exposure (UV vs. dark) .

- Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

- Control groups : Include inert analogs (e.g., acetylated sorbamides) to distinguish degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions between spectral data (e.g., NMR vs. XRD) when confirming this compound’s structure?

- Methodological Answer :

- Cross-validation : Re-run NMR under higher resolution (600 MHz+) and compare with computed spectra (DFT simulations, Gaussian09/B3LYP) .

- Crystallographic refinement : Use single-crystal XRD to resolve ambiguities in bond angles/packing effects. For amorphous samples, pair XRD with solid-state NMR .

- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Q. What computational models effectively predict this compound’s reactivity in novel catalytic or solvent systems?

- Methodological Answer :

- Quantum mechanics : Density functional theory (DFT) to model transition states in nucleophilic acyl substitutions. Basis sets (e.g., 6-31G*) must match experimental conditions .

- Solvent effects : Use COSMO-RS simulations to predict solvation energies in nonpolar vs. polar aprotic solvents .

- Validation : Compare computed activation energies with kinetic data from stopped-flow spectroscopy .

Q. How to optimize chromatographic conditions for separating this compound from complex biological or synthetic matrices?

- Methodological Answer :

- Column screening : Test reverse-phase (C18), HILIC, and ion-exchange columns with varying buffer systems (e.g., ammonium formate/acetonitrile) .

- Detection optimization : For low-concentration samples, use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .

- Method robustness : Apply factorial design (e.g., Box-Behnken) to assess pH, flow rate, and temperature interactions .

Methodological Best Practices

- Reproducibility : Document all synthesis and analysis parameters in Supplementary Information (SI), including raw spectral data and instrument calibration logs .

- Data interpretation : Use open-source tools (e.g., MestReNova for NMR, CCDC Mercury for XRD) to ensure transparency .

- Ethical reporting : Disclose conflicts in data (e.g., irreproducible yields) and propose mechanistic hypotheses rather than definitive claims without validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.